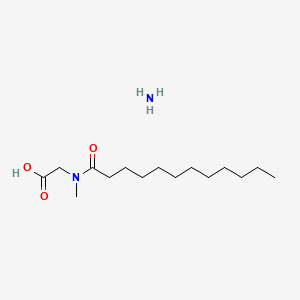
1,2,4,5-Tetrakis(isopropylthio)benzene
Vue d'ensemble
Description
1,2,4,5-Tetrakis(isopropylthio)benzene is an organosulfur compound characterized by the presence of four isopropylthio groups attached to a benzene ring. This compound is known for its redox-active properties, making it a valuable ligand in the assembly of multimetal complexes with tailored functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(isopropylthio)benzene can be synthesized through a series of reactions involving the substitution of hydrogen atoms on a benzene ring with isopropylthio groups. One common method involves the reaction of 1,2,4,5-tetrachlorobenzene with isopropylthiol in the presence of a base, such as sodium hydride, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrakis(isopropylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable radical cations.
Substitution: It can participate in ligand exchange reactions with metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Substitution: Ligand exchange reactions often involve metal salts such as palladium chloride or platinum chloride.
Major Products Formed
Applications De Recherche Scientifique
1,2,4,5-Tetrakis(isopropylthio)benzene has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of multimetal complexes with tailored properties.
Material Science: Employed in the development of thermoelectric materials due to its redox-active properties.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and catalytic properties.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrakis(isopropylthio)benzene involves its ability to act as a redox-active ligand. It can undergo oxidation to form stable radical cations, which can then participate in various chemical reactions. The compound’s molecular targets include metal ions, with which it forms stable complexes. These complexes can exhibit unique electronic and catalytic properties due to the redox-active nature of the ligand .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrakis(diphenylphosphino)benzene: Similar in structure but contains diphenylphosphino groups instead of isopropylthio groups.
1,2,4,5-Tetrakis(thiolate)benzene: Contains thiolate groups and is used in the synthesis of organometallic coordination polymers.
Uniqueness
1,2,4,5-Tetrakis(isopropylthio)benzene is unique due to its specific redox-active properties and its ability to form stable radical cations. This makes it particularly valuable in the synthesis of multimetal complexes with tailored functionalities, which is not as easily achieved with other similar compounds .
Propriétés
IUPAC Name |
1,2,4,5-tetrakis(propan-2-ylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30S4/c1-11(2)19-15-9-17(21-13(5)6)18(22-14(7)8)10-16(15)20-12(3)4/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNUNQIHYSXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1SC(C)C)SC(C)C)SC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348231 | |
| Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74542-69-1 | |
| Record name | 1,2,4,5-Tetrakis(isopropylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















